HIV-1 inhibitor-40

Cytotoxicity Safety NNRTI

Procurement challenge: Sourcing diarylpyrimidine NNRTIs with verified low cytotoxicity for in vivo safety studies. HIV-1 inhibitor-40 (Compound 4ab) directly addresses the cytotoxicity liabilities of predecessor JX-7. - 6-fold cytotoxicity reduction (CC50=120 µM) vs JX-7 (CC50=19 µM) - Wild-type HIV-1 potency EC50=1.9 nM; active against K103N, Y181C mutants - Weak CYP2C9/2C19 inhibition (IC50 5.16/4.51 µM); no acute in vivo toxicity Ideal reference compound for resistance screening and SAR benchmarking.

Molecular Formula C25H18N6O2
Molecular Weight 434.4 g/mol
Cat. No. B12405101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-40
Molecular FormulaC25H18N6O2
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)OC3=NC(=NC(=C3)N)NC4=CC=C(C=C4)C#N
InChIInChI=1S/C25H18N6O2/c1-32-22-12-19(18-6-2-16(14-26)3-7-18)8-11-21(22)33-24-13-23(28)30-25(31-24)29-20-9-4-17(15-27)5-10-20/h2-13H,1H3,(H3,28,29,30,31)
InChIKeyGHLSNPLVYIWBNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 Inhibitor-40 Procurement Guide


HIV-1 inhibitor-40, also designated as Compound 4ab, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1 with an EC50 of 1.9 nM against wild-type (WT) virus in MT-4 cells [1]. It was discovered as part of a structure-based drug design effort to improve the safety profile of the earlier lead compound JX-7, an NH2-naphthyl-diarylpyrimidine [2]. Key differentiating features of this compound include significantly reduced cytotoxicity (CC50 = 120 μM), approximately 6-fold lower than that of JX-7 (CC50 = 19 μM), and a favorable profile against clinically relevant NNRTI-resistant mutant strains [3]. The compound is also characterized by weak inhibition of CYP2C9 and CYP2C19, with IC50 values of 5.16 μM and 4.51 μM, respectively, and exhibits no apparent acute toxicity in vivo [4].

HIV-1 Inhibitor-40 Substitution Risks


Generic substitution with other NNRTIs is not scientifically sound for two critical reasons. First, the compound's predecessor, JX-7, was highly potent but abandoned due to unacceptable cytotoxicity (CC50 = 19 μM), highlighting that potent NNRTIs in this chemical series can carry severe safety liabilities [1]. Second, the NNRTI class is highly susceptible to drug resistance mutations; a compound's activity against specific mutant strains (e.g., K103N, Y181C) is not conserved across all analogs and must be verified empirically [2]. The quantitative evidence below demonstrates that HIV-1 inhibitor-40 was specifically optimized to overcome the cytotoxicity of JX-7 while maintaining or improving potency against a panel of clinically relevant mutants, a profile that is not a general property of all diarylpyrimidine-based NNRTIs.

HIV-1 Inhibitor-40 Comparator Data


Cytotoxicity Reduction vs. JX-7

HIV-1 inhibitor-40 (Compound 4ab) demonstrates significantly reduced cytotoxicity compared to its direct predecessor, JX-7, in MT-4 cells. The CC50 value for 4ab is 120 μM, which is approximately 6-fold lower than the CC50 of 19 μM for JX-7 [1]. This reduction in cytotoxicity is a key safety differentiator, as JX-7 was a potent NNRTI (EC50 = 5 nM) that was deemed unsuitable for further development due to its high cytotoxicity [1].

Cytotoxicity Safety NNRTI Structure-Activity Relationship

Wild-Type HIV-1 Potency vs. JX-7

HIV-1 inhibitor-40 (Compound 4ab) exhibits an EC50 of 1.9 nM against wild-type HIV-1 in MT-4 cells, which is more potent than its predecessor JX-7 (EC50 = 5 nM) [1]. This improvement in potency (approximately 2.6-fold) demonstrates that the structural modifications introduced to reduce cytotoxicity did not compromise antiviral efficacy; in fact, they enhanced it.

Antiviral Activity NNRTI Wild-Type HIV-1

Activity Against NNRTI-Resistant Mutants

HIV-1 inhibitor-40 (Compound 4ab) maintains inhibitory activity against a panel of common NNRTI-resistant HIV-1 mutant strains. Reported EC50 values are: L100I (0.019 ± 0.005 μM), K103N (0.004 ± 0.001 μM), Y181C (0.029 ± 0.007 μM), Y188L (0.570 ± 0.099 μM), and E138K (0.009 ± 0.006 μM) [1]. While a direct head-to-head comparison for these mutants is not available from the same study, the lead compound JX-7 was noted to have activity against 'numerous clinically observed variants' [2]. The quantitative data for 4ab against specific mutants provides a precise benchmark for resistance profiling, a crucial factor in the selection of NNRTIs for research and development.

Drug Resistance NNRTI Mutants K103N Y181C Y188L

Weak CYP Inhibition Profile

HIV-1 inhibitor-40 (Compound 4ab) demonstrates weak inhibition of cytochrome P450 enzymes CYP2C9 and CYP2C19, with IC50 values of 5.16 μM and 4.51 μM, respectively [1]. The primary literature indicates that 4ab displays 'weak CYP sensitivity' [2]. While a direct comparator for CYP inhibition is not provided in the available sources, the quantitative IC50 values provide a benchmark for assessing the compound's potential for drug-drug interactions, a key consideration in preclinical development.

CYP Inhibition Drug-Drug Interaction Metabolic Stability

HIV-1 Inhibitor-40 Research Applications


Preclinical Safety and Toxicology Studies

Given its 6-fold reduction in cytotoxicity (CC50 = 120 μM) compared to the lead compound JX-7 (CC50 = 19 μM), HIV-1 inhibitor-40 is particularly well-suited for in vivo toxicology and safety pharmacology studies. Its weak inhibition of CYP2C9 and CYP2C19 (IC50 values of 5.16 μM and 4.51 μM, respectively) also makes it a valuable tool for investigating NNRTI-associated drug-drug interaction risks [1].

NNRTI Resistance Profiling and Mutant Strain Characterization

The compound's defined EC50 values against a panel of clinically relevant NNRTI-resistant mutants (including K103N, Y181C, and Y188L) make it an ideal reference compound for antiviral screening campaigns focused on drug resistance. Researchers can use these quantitative benchmarks to calibrate assays and evaluate the resistance profiles of novel NNRTI candidates [2].

SAR Studies for NNRTI Optimization

HIV-1 inhibitor-40 serves as an optimized benchmark in SAR studies, demonstrating that the replacement of the naphthyl group in JX-7 with a biphenyl moiety successfully mitigates cytotoxicity while enhancing antiviral potency (EC50 improved from 5 nM to 1.9 nM) [3]. This specific structural modification provides a validated template for medicinal chemists designing next-generation NNRTIs with improved safety margins.

In Vivo Efficacy Studies in HIV-1 Models

The compound's favorable in vitro potency (EC50 = 1.9 nM), combined with its lack of apparent acute toxicity in vivo and weak CYP inhibition, positions it as a promising candidate for efficacy studies in humanized mouse models of HIV-1 infection. Its activity against wild-type and mutant strains allows for the investigation of both treatment-naive and drug-resistant viral challenges [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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